2,2-Dichloropropanoyl chloride
CAS No.: 26073-26-7
Cat. No.: VC3760350
Molecular Formula: C3H3Cl3O
Molecular Weight: 161.41 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 26073-26-7 |
|---|---|
| Molecular Formula | C3H3Cl3O |
| Molecular Weight | 161.41 g/mol |
| IUPAC Name | 2,2-dichloropropanoyl chloride |
| Standard InChI | InChI=1S/C3H3Cl3O/c1-3(5,6)2(4)7/h1H3 |
| Standard InChI Key | IPKCHUGFUGHNRZ-UHFFFAOYSA-N |
| SMILES | CC(C(=O)Cl)(Cl)Cl |
| Canonical SMILES | CC(C(=O)Cl)(Cl)Cl |
Introduction
Chemical Structure and Properties
2,2-Dichloropropanoyl chloride consists of a propanoyl backbone with two chlorine substituents on the second carbon atom and an acyl chloride group. This structure confers distinctive chemical behavior that makes it valuable in various synthetic pathways.
Physical and Chemical Properties
The compound exhibits several important physical and chemical characteristics that define its behavior in laboratory and industrial settings.
Table 1: Physical and Chemical Properties of 2,2-Dichloropropanoyl Chloride
| Property | Value |
|---|---|
| Molecular Formula | C3H3Cl3O |
| Molecular Weight | 161.414 g/mol |
| Physical State | Colorless to pale yellow liquid |
| CAS Registry Number | 26073-26-7 |
| IUPAC Standard InChI | InChI=1S/C3H3Cl3O/c1-3(5,6)2(4)7/h1H3 |
| IUPAC Standard InChIKey | IPKCHUGFUGHNRZ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C(=O)Cl)(Cl)Cl |
The molecular structure features a carbonyl group (C=O) attached to a propanoyl backbone with two chlorine atoms on the alpha carbon, creating a distinctive reactivity profile compared to other acyl chlorides .
Structural Identifiers
Multiple nomenclature systems exist for identifying this compound, reflecting its importance in chemical databases and literature.
Table 2: Alternative Names for 2,2-Dichloropropanoyl Chloride
| Alternative Name |
|---|
| 2,2-Dichloropropionyl chloride |
| α,α-Dichloropropionyl chloride |
| Propanoyl chloride, 2,2-dichloro- |
Synthesis Methods
Several synthetic routes can be employed to produce 2,2-Dichloropropanoyl chloride, each with specific advantages depending on the desired purity and scale.
From Propanoic Acid Derivatives
The compound can be synthesized through a two-step process:
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Chlorination of propanoic acid to form 2,2-dichloropropanoic acid
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Conversion to the acyl chloride using reagents such as thionyl chloride (SOCl2), phosphorus pentachloride (PCl5), or oxalyl chloride
This reaction is typically conducted under anhydrous conditions to prevent hydrolysis of the resulting acyl chloride .
Direct Chlorination of Propanoyl Chloride
Another efficient method involves the direct chlorination of propanoyl chloride:
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Propanoyl chloride is treated with chlorinating agents such as chlorine gas (Cl2) or sulfuryl chloride (SO2Cl2)
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Reaction conditions are carefully controlled to ensure chlorination at the alpha position
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Fractional distillation is employed to isolate the desired 2,2-dichloro product
This method often requires catalysts or specific reaction conditions to direct the chlorination to the desired positions .
Reactivity and Chemical Behavior
The reactivity of 2,2-Dichloropropanoyl chloride is influenced by both the acyl chloride group and the two chlorine substituents at the alpha position.
Nucleophilic Substitution Reactions
The acyl chloride group readily undergoes nucleophilic substitution reactions with various nucleophiles:
Table 3: Nucleophilic Substitution Reactions of 2,2-Dichloropropanoyl Chloride
| Nucleophile | Reaction Product | Reaction Conditions |
|---|---|---|
| Water | 2,2-Dichloropropanoic acid | Room temperature, exothermic |
| Alcohols | 2,2-Dichloropropanoate esters | Low temperature, base catalyst |
| Amines | 2,2-Dichloropropanamides | Low temperature, excess amine or auxiliary base |
| Aromatic compounds | 2,2-Dichloropropanophenones | Lewis acid catalyst (e.g., AlCl3) |
These reactions typically proceed rapidly due to the enhanced electrophilicity of the carbonyl carbon, which is further increased by the electron-withdrawing effect of the two chlorine atoms at the alpha position .
Effect of Alpha-Dichloro Substitution
The presence of two chlorine atoms at the alpha position significantly affects the compound's reactivity:
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Increased electrophilicity of the carbonyl carbon due to the electron-withdrawing effect of chlorine
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Altered stereochemical outcomes in reaction products
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Potential for further transformations involving the carbon-chlorine bonds
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Enhanced stability of reaction intermediates through inductive effects
Applications in Chemical Synthesis
2,2-Dichloropropanoyl chloride serves as a versatile reagent in organic synthesis, finding applications across multiple domains.
Pharmaceutical Intermediate Synthesis
The compound plays a crucial role as a building block in pharmaceutical synthesis:
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It serves as an acylating agent for introducing the 2,2-dichloropropanoyl moiety into bioactive molecules
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The dichloro functionality provides sites for further chemical modifications
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It can be used in the synthesis of specialized pharmaceutical intermediates where controlled reactivity is essential
Agrochemical Applications
In agricultural chemistry, 2,2-Dichloropropanoyl chloride contributes to the development of:
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Herbicides with specific activity profiles
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Pesticides requiring halogenated functional groups
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Plant growth regulators with enhanced stability
The chlorinated structure enhances the biological activity and environmental persistence of resulting agrochemicals .
Materials Science Applications
The compound finds applications in materials science for:
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Surface modification of polymers and other materials
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Preparation of specialized monomers for polymer synthesis
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Development of functionalized nanomaterials with enhanced properties
Spectroscopic Characterization
Spectroscopic methods provide valuable tools for identifying and characterizing 2,2-Dichloropropanoyl chloride.
Nuclear Magnetic Resonance Spectroscopy
¹H NMR spectroscopy of 2,2-Dichloropropanoyl chloride would be expected to show:
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A singlet for the methyl group protons (CH₃) with characteristic chemical shift
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Possible coupling patterns influenced by the nearby chlorine substituents
¹³C NMR would reveal:
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The carbonyl carbon signal at approximately 170-180 ppm
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The dichlorinated carbon signal at approximately 70-90 ppm
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The methyl carbon signal at approximately 20-30 ppm
Comparison with Related Compounds
Understanding how 2,2-Dichloropropanoyl chloride compares to similar compounds provides insight into its unique properties and applications.
Comparison with 2-Chloropropionyl Chloride
2-Chloropropionyl chloride (C₃H₄Cl₂O) differs from 2,2-dichloropropanoyl chloride in having only one chlorine substituent on the alpha carbon.
Table 4: Comparison of 2,2-Dichloropropanoyl Chloride and 2-Chloropropionyl Chloride
| Property | 2,2-Dichloropropanoyl Chloride | 2-Chloropropionyl Chloride |
|---|---|---|
| Molecular Formula | C₃H₃Cl₃O | C₃H₄Cl₂O |
| CAS Number | 26073-26-7 | 7623-09-8 |
| Alpha Carbon Structure | Quaternary (two Cl, one CH₃) | Tertiary (one Cl, one H, one CH₃) |
| Reactivity | Higher electrophilicity | Moderate electrophilicity |
| Stereochemistry | No stereocenter | Contains stereocenter |
| Synthetic Applications | Specialized reactions requiring dichloro group | Broader range of applications |
2-Chloropropionyl chloride is synthesized via chlorination of propionyl chloride under controlled conditions and generates racemic 2-chloropropionic acid upon hydrolysis.
Comparison with Other Acyl Chlorides
When compared to simpler acyl chlorides such as acetyl chloride (CH₃COCl) and propanoyl chloride (C₂H₅COCl), 2,2-dichloropropanoyl chloride shows:
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Enhanced electrophilicity due to the electron-withdrawing chlorine substituents
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Different steric constraints affecting reaction rates and selectivity
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Additional synthetic versatility through the carbon-chlorine bonds
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Altered physical properties including boiling point and stability
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